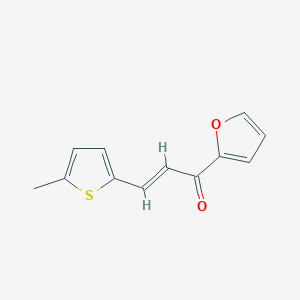

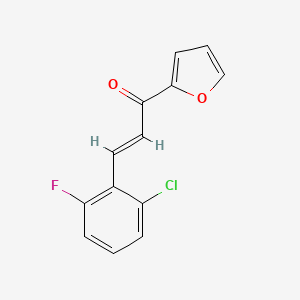

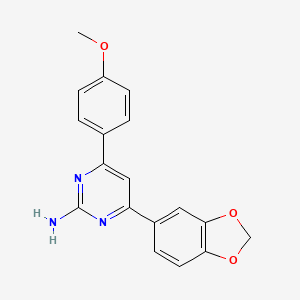

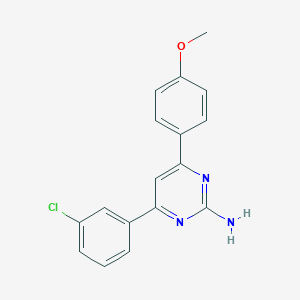

![molecular formula C12H10N2O B6346859 2-[(3-Pyridylimino)methyl]phenol CAS No. 40989-90-0](/img/structure/B6346859.png)

2-[(3-Pyridylimino)methyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3-Pyridylimino)methyl]phenol, also known as 2-PIMP, is an organic compound belonging to the class of phenols. It is a colorless to pale yellow solid that is soluble in water and ethanol. 2-PIMP is a useful synthetic intermediate for the preparation of a variety of compounds such as pharmaceuticals, agrochemicals, and other organic compounds. The synthesis of 2-PIMP involves the reaction of pyridine with 3-chloropropan-1-ol in the presence of a base.

Applications De Recherche Scientifique

2-[(3-Pyridylimino)methyl]phenol has been widely studied in scientific research due to its potential applications in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-[(3-Pyridylimino)methyl]phenol has been used in the synthesis of indole derivatives, which are important intermediates in the synthesis of various biologically active compounds.

Mécanisme D'action

The mechanism of action of 2-[(3-Pyridylimino)methyl]phenol is not fully understood. However, it is believed to involve a nucleophilic substitution reaction between the pyridine and the 3-chloropropan-1-ol in the presence of a base. This reaction results in the formation of a phenol and an alkyl halide. The alkyl halide then undergoes a further reaction with the phenol to form the final product, 2-[(3-Pyridylimino)methyl]phenol.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-[(3-Pyridylimino)methyl]phenol are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 2-[(3-Pyridylimino)methyl]phenol has been shown to exhibit anti-inflammatory and antioxidant activity in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(3-Pyridylimino)methyl]phenol is a useful synthetic intermediate for the preparation of a variety of compounds. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main advantages of using 2-[(3-Pyridylimino)methyl]phenol in laboratory experiments are its low cost and its availability in large quantities. However, there are some limitations to using 2-[(3-Pyridylimino)methyl]phenol in laboratory experiments. For example, the reaction is sensitive to moisture and the product is unstable in the presence of light and air.

Orientations Futures

There are a number of potential future directions for the use of 2-[(3-Pyridylimino)methyl]phenol. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. In addition, further research into the mechanism of action of 2-[(3-Pyridylimino)methyl]phenol could lead to the development of new synthetic strategies for the preparation of various organic compounds. Finally, further research into the stability of 2-[(3-Pyridylimino)methyl]phenol could lead to the development of new methods for its storage and handling.

Méthodes De Synthèse

The synthesis of 2-[(3-Pyridylimino)methyl]phenol involves the reaction of pyridine with 3-chloropropan-1-ol in the presence of a base. This reaction is known as the Fischer indole synthesis. The reaction is typically carried out by adding pyridine and 3-chloropropan-1-ol to a solution of a base such as sodium hydroxide or potassium hydroxide. The reaction is then heated to a temperature of 100-150°C for a few hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Propriétés

IUPAC Name |

2-(pyridin-3-yliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-6-2-1-4-10(12)8-14-11-5-3-7-13-9-11/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMOGSGZQSAJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Pyridylimino)methyl]phenol | |

CAS RN |

40989-90-0 |

Source

|

| Record name | NSC131217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.